N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
Brand Name: Vulcanchem
CAS No.: 896336-10-0
VCID: VC7259990
InChI: InChI=1S/C16H13ClN4O2S/c1-10-5-6-21-13(7-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,22)
SMILES: CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)Cl
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82

N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

CAS No.: 896336-10-0

Cat. No.: VC7259990

Molecular Formula: C16H13ClN4O2S

Molecular Weight: 360.82

* For research use only. Not for human or veterinary use.

N-(3-chlorophenyl)-2-({8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide - 896336-10-0

Specification

CAS No. 896336-10-0
Molecular Formula C16H13ClN4O2S
Molecular Weight 360.82
IUPAC Name N-(3-chlorophenyl)-2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Standard InChI InChI=1S/C16H13ClN4O2S/c1-10-5-6-21-13(7-10)19-15(20-16(21)23)24-9-14(22)18-12-4-2-3-11(17)8-12/h2-8H,9H2,1H3,(H,18,22)
Standard InChI Key RLCKMXCPEHOLKP-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)Cl

Introduction

Structural Overview

This compound features:

  • Aromatic Substituent: A 3-chlorophenyl group attached to the nitrogen atom.

  • Central Sulfanyl Linkage: A sulfur atom bridges the acetamide group and a pyrido[1,2-a] triazin scaffold.

  • Pyrido[1,2-a]135Triazine Core: This heterocyclic system is functionalized with an 8-methyl group and a 4-oxo group, suggesting potential for hydrogen bonding and aromatic interactions.

The structural complexity indicates that the compound may exhibit diverse biological activities due to its heteroatoms (e.g., nitrogen, oxygen) and functional groups.

Synthesis

Although specific synthesis protocols for this compound are not directly available in the provided search results, its structural components suggest that it could be synthesized via:

  • Formation of the Pyrido[1,2-a]135Triazine Core:

    • Likely synthesized through cyclization reactions involving precursors such as aminoguanidines or related triazine derivatives.

  • Introduction of the Sulfanyl Linkage:

    • The sulfur bridge might be introduced through thiolation reactions using reagents like thiourea or similar compounds.

  • Final Substitution with the Acetamide Group:

    • Acetamide derivatives could be incorporated via nucleophilic substitution or amidation reactions.

Such multi-step synthesis would require careful optimization to preserve the integrity of sensitive functional groups.

Spectroscopic Characterization

Compounds of similar structural classes are typically characterized using:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of protons and carbons.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify functional groups such as amides (C=O stretching) and sulfanyl linkages.

  • X-ray Crystallography: For detailed three-dimensional structural elucidation.

These techniques would confirm the compound's identity and purity.

Pharmacological Activity

Compounds containing pyrido[1,2-a] triazin scaffolds are known for their diverse biological activities:

  • Anti-inflammatory Properties: Molecular docking studies on similar compounds suggest inhibition of enzymes like 5-lipoxygenase (5-LOX), which is crucial in inflammation pathways.

  • Anticancer Potential: Triazine derivatives have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).

Antimicrobial Activity

The presence of halogenated phenyl groups (e.g., 3-chlorophenyl) often enhances antimicrobial efficacy by increasing lipophilicity and cell membrane penetration.

Molecular Docking Studies

Computational studies could predict binding affinities to target proteins or enzymes. This compound's heterocyclic core and functional groups make it a candidate for virtual screening against various biological targets.

Research Gaps and Future Directions

While no direct studies on this specific compound were found in the provided search results:

  • Experimental Validation: Its synthesis should be experimentally validated following standard protocols for heterocyclic compounds.

  • Biological Screening: Comprehensive in vitro and in vivo assays are needed to evaluate its pharmacological potential.

  • Structure Optimization: Modifications to enhance activity or reduce toxicity could be explored through medicinal chemistry approaches.

This compound exemplifies the potential of heterocyclic chemistry in developing new therapeutic agents. Further investigation into its properties could yield valuable insights into its applications in medicine or material science.

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